molecular formula C3H9NOS B12844558 (S)-2-(Aminooxy)propane-1-thiol

(S)-2-(Aminooxy)propane-1-thiol

Cat. No.: B12844558
M. Wt: 107.18 g/mol
InChI Key: LYBKZBGFWLFVQS-VKHMYHEASA-N
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Description

(S)-2-(Aminooxy)propane-1-thiol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features both an aminooxy group and a thiol group, which can participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Aminooxy)propane-1-thiol typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable chiral precursor, such as (S)-2-bromo-1-propanol.

    Formation of Aminooxy Group: The bromo group is substituted with an aminooxy group using hydroxylamine or its derivatives under basic conditions.

    Introduction of Thiol Group: The hydroxyl group is then converted to a thiol group using thiolating agents like thiourea followed by hydrolysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Aminooxy)propane-1-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The aminooxy group can be reduced to form amines.

    Substitution: Both the aminooxy and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme mechanisms involving thiol groups.

    Medicine: Potential use in drug development due to its unique functional groups.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Aminooxy)propane-1-thiol would depend on its specific application. Generally, the aminooxy group can form stable oximes with carbonyl compounds, while the thiol group can form disulfide bonds with other thiols. These interactions can affect molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Aminooxy)propane-1-thiol: The enantiomer of the compound with similar but potentially different biological activity.

    2-(Aminooxy)ethanethiol: A similar compound with a shorter carbon chain.

    2-(Aminooxy)propane-1-ol: A compound with a hydroxyl group instead of a thiol group.

Properties

Molecular Formula

C3H9NOS

Molecular Weight

107.18 g/mol

IUPAC Name

O-[(2S)-1-sulfanylpropan-2-yl]hydroxylamine

InChI

InChI=1S/C3H9NOS/c1-3(2-6)5-4/h3,6H,2,4H2,1H3/t3-/m0/s1

InChI Key

LYBKZBGFWLFVQS-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CS)ON

Canonical SMILES

CC(CS)ON

Origin of Product

United States

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